

An In-depth Technical Guide to p-Nitrophenyl galacto-N-bioside

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Compound of Interest

Compound Name: *p*-Nitrophenyl galacto-*N*-bioside

Cat. No.: B15550777

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl galacto-*N*-bioside, systematically named 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β -D-galactopyranosyl)- α -D-galactopyranoside, is a synthetic chromogenic substrate pivotal in the field of glycobiology and enzymology. Its core structure, consisting of a β (1 \rightarrow 3) linked galactose and N-acetylgalactosamine disaccharide (the Thomsen-Friedenreich antigen or Core 1 structure) attached to a p-nitrophenyl group, makes it an invaluable tool for the detection and characterization of specific O-glycosidases. The enzymatic cleavage of the glycosidic bond releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on experimental protocols and data presentation.

Chemical Structure and Properties

The chemical identity of **p-Nitrophenyl galacto-*N*-bioside** is well-defined, providing a solid foundation for its use in precise enzymatic assays. Its key identifiers and physicochemical properties are summarized below.

Physicochemical Data

Property	Value	Reference
Systematic Name	4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(β -D-galactopyranosyl)- α -D-galactopyranoside	--INVALID-LINK--
Common Synonym	PNP Gal- β 1,3-GalNAc	--INVALID-LINK--
CAS Number	59837-14-8	--INVALID-LINK--
Molecular Formula	C ₂₀ H ₂₈ N ₂ O ₁₃	--INVALID-LINK--
Molecular Weight	504.44 g/mol	--INVALID-LINK--
Appearance	White to off-white powder	General Knowledge
Solubility	Soluble in water	General Knowledge
SMILES String	<chem>CC(=O)N[C@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--O2">C@HC(O)C(CO)O[C@@H]1OC3=CC=C(--INVALID-LINK--[O-])C=C3</chem>	--INVALID-LINK--

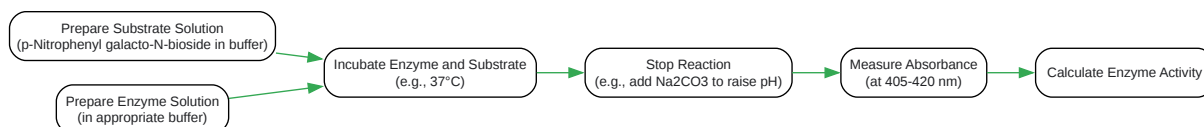
Chemical Structure Diagram

Caption: 2D structure of **p-Nitrophenyl galacto-N-bioside**.

Experimental Protocols

p-Nitrophenyl galacto-N-bioside is predominantly used as a substrate in enzyme assays. The general principle involves the enzymatic hydrolysis of the glycosidic bond, leading to the release of p-nitrophenol, which has a characteristic absorbance maximum at alkaline pH.

General Workflow for Enzyme Assay



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Caption: General workflow for enzymatic assays.

Detailed Protocol for O-Glycosidase Activity Assay

This protocol is adapted for the use of **p-Nitrophenyl galacto-N-bioside** as a substrate for O-Glycosidase (EC 3.2.1.97).[1]

1. Reagents and Materials:

- **p-Nitrophenyl galacto-N-bioside** (Substrate)
- O-Glycosidase (Enzyme)
- 5X Reaction Buffer: 250 mM sodium phosphate, pH 5.0
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes
- Incubator or water bath at 37°C

2. Procedure:

- Prepare Substrate Working Solution: Dissolve **p-Nitrophenyl galacto-N-bioside** in 1X Reaction Buffer to a final concentration of 1-5 mM.
- Prepare Enzyme Dilutions: Dilute the O-Glycosidase in 1X Reaction Buffer to a concentration that will yield a linear response over the desired time course.

- Assay Setup:
 - In a 96-well plate, add 40 μL of 1X Reaction Buffer to each well.
 - Add 10 μL of the diluted enzyme solution to the sample wells. For the blank, add 10 μL of 1X Reaction Buffer.
 - Pre-incubate the plate at 37°C for 5 minutes.
- Initiate Reaction: Add 50 μL of the Substrate Working Solution to all wells to start the reaction.
- Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Add 100 μL of 1 M Na_2CO_3 to each well to stop the reaction and develop the yellow color of the p-nitrophenolate ion.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Calculation of Activity:
 - Subtract the absorbance of the blank from the absorbance of the samples.
 - Calculate the concentration of p-nitrophenol released using a standard curve prepared with known concentrations of p-nitrophenol.
 - One unit of O-Glycosidase activity is defined as the amount of enzyme required to release 1 μmole of p-nitrophenol per minute under the specified conditions.[\[1\]](#)

Adaptation for Other Glycosidases

This protocol can be adapted for other enzymes that cleave **p-Nitrophenyl galacto-N-bioside**, such as α -galactosidase, by modifying the buffer composition and pH to match the optimal conditions for the specific enzyme.[\[3\]](#) For instance, an assay for α -galactosidase might use a citrate or phosphate buffer at a pH closer to its optimum (e.g., pH 4.5-6.5).

Applications in Research and Development

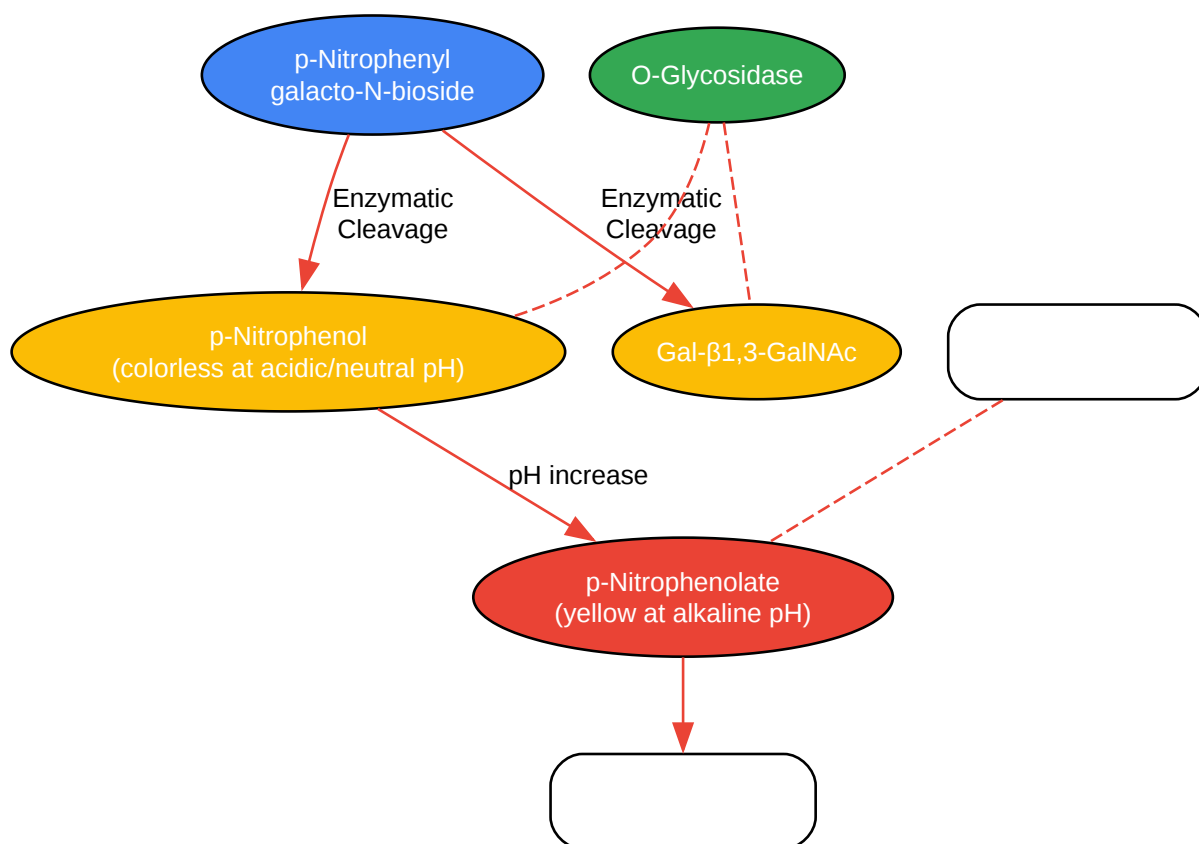
The primary application of **p-Nitrophenyl galacto-N-bioside** is in the characterization of glycosidase enzymes.

- **Enzyme Kinetics:** It is used to determine key kinetic parameters such as Michaelis-Menten constant (K_m) and maximum velocity (V_{max}), providing insights into the enzyme's affinity for the Core 1 O-glycan structure.
- **Inhibitor Screening:** This substrate is employed in high-throughput screening assays to identify and characterize inhibitors of O-glycosidases, which is relevant in drug discovery programs targeting pathways involving O-glycan degradation.
- **Quality Control:** In the production of recombinant glycosidases, **p-Nitrophenyl galacto-N-bioside** serves as a reliable substrate for activity and purity assessments.
- **Diagnostics:** While less common for this specific substrate, p-nitrophenyl glycosides, in general, are used in diagnostic assays to detect the presence of specific enzymatic activities in biological samples.

Data Interpretation and Visualization

The data obtained from assays using **p-Nitrophenyl galacto-N-bioside** is typically quantitative and can be visualized to understand enzyme behavior.

Logical Relationship of Assay Components



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Caption: Relationship of components in the enzyme assay.

Conclusion

p-Nitrophenyl galacto-N-bioside is a highly specific and useful tool for researchers in glycobiology and related fields. Its well-defined chemical structure and the chromogenic nature of its aglycone moiety allow for straightforward and quantitative assessment of O-glycosidase activity. The protocols and data presented in this guide provide a framework for the effective utilization of this substrate in a variety of research and development applications, from fundamental enzyme characterization to high-throughput screening for potential therapeutic agents.

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